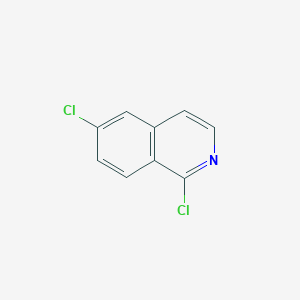

1,6-Dichloroisoquinoline

説明

Significance of Isoquinoline (B145761) Core in Chemical Research

The isoquinoline structural framework is a cornerstone in the field of heterocyclic chemistry. This bicyclic aromatic system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental constituent of numerous naturally occurring and synthetic compounds. Its importance is underscored by its prevalence in bioactive molecules and its versatile application as a privileged scaffold in the design of new therapeutic agents. Current time information in Bangalore, IN.

Presence in Natural Products and Bioactive Molecules

The isoquinoline nucleus is the central structural motif in a vast and diverse family of plant-derived compounds known as isoquinoline alkaloids. Current time information in Bangalore, IN.cymitquimica.com These natural products exhibit a remarkable spectrum of biological activities and have been utilized in traditional medicine for centuries. cymitquimica.com Since the isolation of morphine in the early 19th century, thousands of isoquinoline alkaloids have been identified, many possessing significant pharmacological properties. Current time information in Bangalore, IN.

Notable examples of bioactive isoquinoline alkaloids include:

Morphine and Codeine: Potent analgesic agents isolated from the opium poppy, featuring a complex, partially saturated isoquinoline ring system. Current time information in Bangalore, IN.

Berberine: A well-known alkaloid with a broad range of biological activities, including antimicrobial and anti-inflammatory effects. Current time information in Bangalore, IN.cymitquimica.com

Papaverine: A vasodilator, also found in the opium poppy, used as a muscle relaxant. cymitquimica.com

Tubocurarine: A historical muscle relaxant, which was a key component in arrow poisons.

The profound physiological effects of these natural molecules have cemented the isoquinoline scaffold as a critical area of focus in phytochemical and pharmacological research.

Role as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, the term "privileged scaffold" refers to a molecular core structure that can bind to multiple, diverse biological targets, making it a valuable starting point for drug development. The isoquinoline ring system is a classic example of such a scaffold. researchgate.net Its rigid and planar nature provides a defined three-dimensional framework upon which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

The versatility of the isoquinoline core has been leveraged to create a multitude of synthetic compounds with a wide array of therapeutic applications, including:

Anticancer agents researchgate.netacs.org

Antimicrobial and antifungal agents acs.org

Antiviral compounds Current time information in Bangalore, IN.

Cardiovascular drugs

Agents targeting the central nervous system

The ability to functionalize the isoquinoline skeleton at multiple positions enables medicinal chemists to fine-tune the pharmacological profile of drug candidates, optimizing for potency, selectivity, and pharmacokinetic properties. researchgate.netcapotchem.cn

Overview of Dichlorinated Isoquinolines

The introduction of halogen atoms, particularly chlorine, onto the isoquinoline framework significantly alters its electronic properties and reactivity. Dichlorinated isoquinolines are highly valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex, functionalized molecules.

Positional Isomerism and its Impact on Reactivity (e.g., 1,3-Dichloroisoquinoline vs. 1,6-Dichloroisoquinoline)

The specific placement of the two chlorine atoms on the isoquinoline core, known as positional isomerism, has a critical influence on the molecule's chemical behavior. algoreducation.comsolubilityofthings.com The differential reactivity of these isomers can be exploited for selective chemical transformations.

A comparison between 1,3-Dichloroisoquinoline and This compound highlights this principle:

1,3-Dichloroisoquinoline : Both chlorine atoms are located on the electron-deficient pyridine ring. The chlorine atom at the C-1 position is particularly activated toward nucleophilic attack due to the adjacent ring nitrogen. Consequently, it is more labile than the chlorine at the C-3 position. This differential reactivity allows for selective substitution reactions, such as the palladium-catalyzed coupling of arylboronic acids exclusively at the 1-position. researchgate.netrsc.org

This compound : This isomer features one chlorine atom on the pyridine ring (C-1) and the other on the benzenoid ring (C-6). The chlorine at C-1 exhibits high reactivity towards nucleophiles, similar to that in the 1,3-isomer. In contrast, the chlorine at C-6 is on an aromatic ring that is less electron-poor and is therefore significantly less reactive towards nucleophilic aromatic substitution. This pronounced difference in reactivity allows for highly selective functionalization at the 1-position while leaving the 6-position chlorine intact for potential subsequent transformations under different, often harsher, reaction conditions. cymitquimica.com

This selective reactivity is a key feature that makes dichloroisoquinoline isomers valuable and distinct building blocks in synthetic chemistry.

General Reactivity of Halogenated Heteroarenes

Halogenated heteroarenes, a class that includes dichloroisoquinolines, are versatile substrates in modern organic synthesis. The presence of electronegative halogen atoms on the electron-deficient heterocyclic ring system opens up several important reaction pathways.

Key Reaction Types:

Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction for halogenated heterocycles. Halogens at positions activated by ring heteroatoms (like the C-1 position of isoquinoline) are readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. science-revision.co.uk

Metal-Catalyzed Cross-Coupling Reactions: Halogenated heteroarenes are excellent electrophilic partners in numerous transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds. Common examples include:

Suzuki Coupling (with boronic acids) researchgate.net

Heck Coupling (with alkenes)

Sonogashira Coupling (with terminal alkynes)

Buchwald-Hartwig Amination (with amines) In polyhalogenated systems, the difference in reactivity between halogen atoms can often be exploited to achieve site-selective cross-coupling. nih.gov

The following table summarizes the general reactivity of different halogen positions on the isoquinoline core.

| Position of Chlorine | Ring Type | General Reactivity to Nucleophilic Substitution |

| C-1 | Pyridine | High |

| C-3 | Pyridine | Moderate |

| C-4 | Pyridine | Low |

| C-5 to C-8 | Benzene | Very Low |

Specific Focus on this compound

This compound is a distinct positional isomer of dichloroisoquinoline with the chemical formula C₉H₅Cl₂N. cymitquimica.com It is characterized by the presence of chlorine substituents at the 1- and 6-positions of the isoquinoline ring system. cymitquimica.com This compound is a solid at room temperature and serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. cymitquimica.comchemimpex.com

The primary utility of this compound in chemical research stems from the differential reactivity of its two chlorine atoms. cymitquimica.com The C1-Cl bond is significantly more susceptible to nucleophilic displacement than the C6-Cl bond. This allows chemists to perform selective substitutions at the 1-position, providing a straightforward route to a variety of 1-substituted-6-chloroisoquinolines. These products can then be subjected to a second, distinct chemical transformation at the C-6 position, often requiring metal catalysis. This stepwise functionalization capability makes this compound a versatile building block for constructing complex, polysubstituted isoquinoline derivatives. chemimpex.com

The table below provides some key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N |

| Boiling Point | 327.7 °C at 760 mmHg capotchem.cn |

| Primary Use | Synthetic intermediate cymitquimica.comchemimpex.com |

| Key Reactivity Feature | Selective nucleophilic substitution at the C-1 position cymitquimica.com |

Unique Structural Features and Reactivity Enhancement due to Chlorine Substituents at C1 and C6

The compound this compound is a derivative of isoquinoline with the molecular formula C₉H₅Cl₂N. guidechem.com Its structure is characterized by a fused benzene and pyridine ring system with two chlorine atoms attached at the C1 and C6 positions. guidechem.comcymitquimica.com This specific substitution pattern imparts unique chemical characteristics to the molecule.

The presence of a chlorine atom at the C1 position, which is adjacent to the nitrogen atom in the pyridine ring, significantly enhances the reactivity of this position toward nucleophilic substitution. cymitquimica.comchemimpex.com The electron-withdrawing nature of the nitrogen atom makes the C1 carbon electron-deficient and thus more susceptible to attack by nucleophiles. The chlorine atom at this position acts as a good leaving group, facilitating a variety of substitution reactions.

The chlorine atom at the C6 position is located on the benzene ring portion of the isoquinoline scaffold. While generally less reactive than the C1-chloro substituent, it still provides a site for further functionalization through reactions such as nucleophilic aromatic substitution, albeit under potentially more forcing conditions. This differential reactivity between the two chlorine atoms allows for selective chemical modifications, making this compound a valuable and versatile chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 630421-73-7 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water (0.093 g/L at 25°C), moderately soluble in organic solvents like DMSO. guidechem.com |

| pKa (Predicted) | 1.48 ± 0.38 |

Data sourced from multiple chemical suppliers and databases. guidechem.com

Importance as a Building Block in Advanced Organic Synthesis

The distinct reactivity of the two chlorine atoms in this compound makes it a highly valuable building block in advanced organic synthesis. guidechem.comchemimpex.com Chemists can exploit the differential reactivity to sequentially introduce different functional groups at the C1 and C6 positions, leading to the construction of complex molecular architectures.

This strategic functionalization is particularly important in the field of medicinal chemistry for the development of new pharmaceutical agents. guidechem.comchemimpex.com The isoquinoline core is a common motif in many biologically active natural products and synthetic drugs. By using this compound as a starting material, researchers can synthesize a diverse library of derivatives for biological screening. For instance, it serves as a key intermediate in the synthesis of compounds with potential anticancer and antimicrobial properties. guidechem.comchemimpex.com

The ability to undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, positions this compound as a versatile precursor for creating novel compounds. chemimpex.com Its applications extend beyond pharmaceuticals into agrochemicals, where it is used in the formulation of herbicides and pesticides, and into material science for the development of new polymers and coatings with specific chemical properties. chemimpex.com

Table 2: Key Reactions of this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine atoms, particularly at the C1 position, can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. cymitquimica.com |

| Coupling Reactions | The chloro substituents can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. |

| Reduction | The chlorine atoms can be removed through reduction reactions. |

| Oxidation | The isoquinoline ring system can undergo oxidation under specific conditions. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoquinoline |

| 1,3-Dichloroisoquinoline |

| 6-Bromo-1,3-dichloroisoquinoline |

| 1,3-Dichloro-6-fluoroisoquinoline |

| 7,8-Dichloroisoquinoline-1(2H)-one |

| 4,7-dichloroquinoline |

| phosphorus oxychloride |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,6-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCCQIDTKFGEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635121 | |

| Record name | 1,6-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630421-73-7 | |

| Record name | 1,6-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Dichloroisoquinoline and Its Precursors

Direct Halogenation Approaches

Direct halogenation of the isoquinoline (B145761) nucleus to achieve the 1,6-dichloro substitution pattern presents a significant challenge due to the inherent reactivity of the isoquinoline ring system. Electrophilic substitution typically favors the 5- and 8-positions, while nucleophilic substitution is preferred at the 1-position. Therefore, a multi-step approach is often necessary to introduce chlorine atoms at the desired 1- and 6-positions.

Electrophilic Chlorination Strategies

Electrophilic chlorination of unsubstituted isoquinoline does not directly yield 1,6-dichloroisoquinoline. The reaction typically occurs at the C5 and C8 positions of the benzene (B151609) ring. However, by modifying the substrate, such as through N-oxidation, the reactivity of the pyridine (B92270) ring can be altered to facilitate chlorination at the C1 position.

A plausible synthetic route to this compound via electrophilic chlorination could involve a multi-step process:

Chlorination of Isoquinoline: Initial chlorination of isoquinoline would likely yield a mixture of chloro-substituted isomers, with 5-chloroisoquinoline (B14526) and 8-chloroisoquinoline (B135129) as major products.

N-Oxidation: The resulting mixture can be subjected to N-oxidation to form the corresponding isoquinoline N-oxides.

Chlorination of N-Oxide: Treatment of the 6-chloroisoquinoline (B1281262) N-oxide intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 1-position. A novel method for regioselective C2-chlorination of heterocyclic N-oxides using PPh₃/Cl₃CCN has also been developed, offering an alternative approach. researchgate.net

Deoxygenation: The final step would involve the deoxygenation of the N-oxide to yield the target this compound.

Recent advancements have demonstrated the direct C4-halogenation of isoquinolines through a Boc₂O-mediated dearomatization strategy, highlighting the ongoing efforts to control the regioselectivity of halogenation. acs.org

Radical Halogenation Pathways

Radical halogenation of isoquinolines offers an alternative approach to direct chlorination. Studies on the reaction of isoquinoline with chlorine radicals (Cl•) have shown that radical addition is a dominant mechanism. nih.gov While these studies were conducted in the context of water treatment and not as a synthetic protocol, they provide insight into the reactivity of isoquinoline towards chlorine radicals. The high rate constant for the reaction of isoquinoline with Cl• suggests that radical chlorination could be a feasible synthetic route if the regioselectivity can be controlled. nih.gov

A recently developed protocol for the meta-C-H functionalization of pyridines, quinolines, and isoquinolines through a redox-neutral dearomatization-rearomatization process has shown promise for regioselective halogenation. nih.gov This method could potentially be adapted for the selective chlorination of isoquinoline at the 6-position.

Cyclization Reactions for Isoquinoline Ring Formation

Building the isoquinoline ring system from appropriately substituted precursors is a powerful strategy for the synthesis of this compound, as it allows for the precise placement of the chlorine atoms. Classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are widely used for the synthesis of isoquinoline derivatives.

Bischler-Napieralski Cyclization Variants

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456), which can then be aromatized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.orgslideshare.net

To synthesize this compound using this method, a suitably substituted β-phenylethylamide precursor is required. A potential synthetic route is outlined below:

Precursor Synthesis: The synthesis would begin with a dichlorinated phenylethylamine, such as 2-(3,4-dichlorophenyl)ethanamine.

Amide Formation: This amine would then be acylated to form the corresponding N-acyl-β-(3,4-dichlorophenyl)ethylamide.

Cyclization: The Bischler-Napieralski cyclization of this amide would be carried out using a dehydrating agent like POCl₃. The cyclization is an intramolecular electrophilic aromatic substitution, and the regioselectivity of the ring closure would be directed by the substituents on the phenyl ring. wikipedia.org

Aromatization: The resulting 3,4-dihydroisoquinoline derivative would then be aromatized to yield a dichloroisoquinoline.

The choice of reaction conditions and dehydrating agent can influence the outcome of the reaction. wikipedia.org For substrates lacking electron-donating groups on the benzene ring, a mixture of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Synthesis of Precursor | - | 2-(3,4-dichlorophenyl)ethanamine |

| 2 | Amide Formation | Acyl chloride or anhydride | N-acyl-β-(3,4-dichlorophenyl)ethylamide |

| 3 | Cyclization | POCl₃, P₂O₅ | Dihydro-dichloroisoquinoline |

| 4 | Aromatization | Pd/C, S, or other oxidizing agents | Dichloroisoquinoline |

Pomeranz-Fritsch Cyclization Derivatives

The Pomeranz-Fritsch reaction provides another route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgthermofisher.comchem-station.com

For the synthesis of this compound, a chlorinated benzaldehyde would be the required starting material. A proposed synthetic pathway is as follows:

Precursor Synthesis: The reaction would start with a dichlorobenzaldehyde, for instance, 4-chlorobenzaldehyde (B46862).

Benzalaminoacetal Formation: Condensation of 4-chlorobenzaldehyde with 2,2-diethoxyethylamine (B48651) would yield the corresponding benzalaminoacetal.

Cyclization: This intermediate would then be subjected to acid-catalyzed cyclization. The use of strong acids like sulfuric acid is typical, though Lewis acids have also been employed. wikipedia.org

Aromatization: The cyclization directly yields the aromatic isoquinoline ring system.

The regioselectivity of the cyclization is a key consideration in the Pomeranz-Fritsch reaction. The orientation of the substituents on the final isoquinoline ring is determined by the substitution pattern of the starting benzaldehyde.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Synthesis of Precursor | - | 4-chlorobenzaldehyde |

| 2 | Acetal Formation | 2,2-diethoxyethylamine | Benzalaminoacetal of 4-chlorobenzaldehyde |

| 3 | Cyclization & Aromatization | Concentrated H₂SO₄ | Chloro-substituted isoquinoline |

Recent Advances in Isoquinoline Annulation for Dichloro Derivatives

Modern synthetic chemistry has seen the development of numerous novel annulation strategies for the construction of the isoquinoline core. These methods often utilize transition-metal catalysis to achieve high efficiency and regioselectivity.

Transition-metal-catalyzed annulation reactions, such as those involving palladium, rhodium, or copper catalysts, have emerged as powerful tools for the synthesis of isoquinolones and isoquinolines. mdpi.com These reactions often proceed via C-H bond activation and can tolerate a wide range of functional groups, making them potentially suitable for the synthesis of functionalized dichloroisoquinolines.

For example, rhodium-catalyzed [4+2] annulation of N-alkoxybenzamides with alkynes has been developed for the synthesis of N-H isoquinolones. mdpi.com By employing appropriately chlorinated starting materials, this methodology could be adapted for the synthesis of dichloroisoquinolones, which can then be converted to this compound.

An aza-Robinson annulation strategy has also been described for the synthesis of fused bicyclic amides, which could potentially be adapted for the construction of the isoquinoline skeleton. nih.gov These modern approaches offer promising alternatives to the classical methods, with the potential for greater flexibility and control over the substitution pattern of the final product.

Functional Group Interconversions Leading to this compound

The introduction of chlorine atoms onto the isoquinoline scaffold is predominantly achieved through functional group interconversions, starting from precursors such as isoquinoline N-oxides. Halogen exchange reactions also present a potential, albeit less common, synthetic route.

Conversion from Isoquinoline N-Oxides

A prevalent method for the synthesis of 1-chloroisoquinolines involves the deoxygenative chlorination of the corresponding isoquinoline N-oxide. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). While a specific protocol for the synthesis of this compound from 6-chloroisoquinoline N-oxide is not extensively detailed in readily available literature, the general procedure for the synthesis of 1-chloroisoquinoline (B32320) from isoquinoline-N-oxide serves as a strong foundational method.

The reaction mechanism involves the activation of the N-oxide by phosphorus oxychloride, followed by nucleophilic attack of a chloride ion at the C1 position and subsequent elimination to yield the 1-chloro derivative.

General Reaction Scheme:

A typical experimental procedure, adapted from the synthesis of 1-chloroisoquinoline, would involve the slow, dropwise addition of phosphorus oxychloride to 6-chloroisoquinoline N-oxide, often under cooled conditions (e.g., an ice bath) to manage the exothermic nature of the reaction. The reaction mixture is then heated to reflux, with temperatures around 105 °C being common, for a duration sufficient to ensure complete conversion, which can be overnight.

Table 1: Representative Reaction Parameters for Chlorination of Isoquinoline N-Oxides

| Parameter | Value/Condition | Source |

| Starting Material | 6-Chloroisoquinoline N-oxide | Inferred |

| Reagent | Phosphorus oxychloride (POCl₃) | |

| Initial Temperature | Ice bath cooling | |

| Reaction Temperature | Reflux (approx. 105 °C) | |

| Reaction Time | Overnight |

Upon completion, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure. The residue is then carefully quenched with ice water and the product is extracted into an organic solvent like dichloromethane.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein or Halex reactions, provide another avenue for the synthesis of halogenated aromatic compounds. These reactions typically involve the substitution of one halogen for another and are often driven by the precipitation of a metal halide salt in a suitable solvent.

While more commonly employed for the synthesis of fluoro- or iodo-aromatics, the principles of halogen exchange could theoretically be applied to the synthesis of this compound from a precursor such as 1-bromo-6-chloroisoquinoline (B1443862) or 1-fluoro-6-chloroisoquinoline. However, specific examples of such a transformation leading to this compound are not well-documented in the scientific literature, suggesting this is not a preferred synthetic route. The challenges in achieving favorable equilibria and reaction rates for chlorine-for-chlorine or other halogen-for-chlorine exchanges on the isoquinoline ring may limit its practical application.

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The primary techniques employed are column chromatography and recrystallization.

Column Chromatography:

Flash column chromatography is a standard method for the purification of organic compounds. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is critical for achieving good separation. For compounds of intermediate polarity like dichloroisoquinolines, a mixture of a nonpolar solvent (such as hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly used.

The ideal solvent system is one that provides a good separation of the desired product from impurities, as determined by thin-layer chromatography (TLC) analysis prior to running the column. A common starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes.

Table 2: Common Solvent Systems for Column Chromatography of Halogenated Heterocycles

| Solvent System | Polarity | Typical Application | Source |

| Ethyl Acetate / Hexane | Adjustable | General purpose for moderately polar compounds | |

| Dichloromethane / Hexane | Adjustable | Good for compounds with moderate solubility | |

| Ether / Petroleum Ether | Adjustable | Alternative for moderately polar compounds |

The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For dichloroisoquinolines, a variety of organic solvents and solvent mixtures can be explored.

Commonly used solvent systems for the recrystallization of organic compounds include ethanol-water, acetone-water, and heptane-ethyl acetate mixtures. The selection of an appropriate solvent is often empirical and may require screening several options. The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration.

Table 3: Potential Recrystallization Solvents for Dichloroisoquinolines

| Solvent/Solvent System | Rationale | Source |

| Ethanol / Water | Good for moderately polar compounds | |

| Acetone / Water | Good for moderately polar compounds | |

| Heptane / Ethyl Acetate | For compounds with lower polarity | |

| Toluene / Hexane | For less polar aromatic compounds | General Knowledge |

The final purity of the this compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Advanced Reaction Chemistry of 1,6 Dichloroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those rendered electron-deficient by substituents. wikipedia.org In this reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring through an addition-elimination mechanism. wikipedia.orgyoutube.com The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. nih.gov For the reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate. wikipedia.orgnih.gov In 1,6-dichloroisoquinoline, the entire heterocyclic ring system is electron-deficient, facilitating SNAr reactions. chemimpex.com

The presence of two chlorine atoms on the this compound scaffold raises the question of regioselectivity: which chlorine atom is preferentially substituted by a nucleophile? The outcome is determined by the relative electrophilicity of the carbon atoms at the C1 and C6 positions.

Theoretical studies and computational analysis are instrumental in predicting the more reactive site in a molecule. In this compound, the C1 position is significantly more electrophilic than the C6 position. This is primarily due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline (B145761) ring. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack but activates it for nucleophilic attack, especially at the alpha (C1) position.

Computational models, such as those using Density Functional Theory (DFT), can map the electrostatic potential of the molecule. These calculations would show a greater partial positive charge (δ+) on the C1 carbon compared to the C6 carbon. This increased electrophilicity at C1 makes it the more favorable site for nucleophilic attack, as it can better accommodate the incoming negative charge of the nucleophile and stabilize the subsequent Meisenheimer intermediate. nih.gov

Experimental findings consistently support the theoretical prediction of preferential substitution at the C1 position. Studies on analogous dihalosubstituted nitrogen heterocycles, such as 2,4-dichloroquinazolines and various dichloroquinolines, have extensively demonstrated that the halogen atom at the position alpha to the ring nitrogen is the most reactive in SNAr reactions. researchgate.netnih.govmdpi.comnih.gov For instance, in reactions of 2,6-dichloroquinoline (B154368) and 2,8-dichloroquinoline, nucleophilic substitution occurs selectively at the C2 position. researchgate.netnih.gov

By analogy, when this compound is subjected to nucleophilic attack under controlled conditions (typically one equivalent of the nucleophile), the reaction yields the 1-substituted-6-chloroisoquinoline as the major product. The regioselectivity can be unequivocally confirmed through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different regioisomers based on chemical shifts and coupling patterns. mdpi.comnih.gov

Amination reactions represent a crucial subclass of SNAr reactions, leading to the formation of amino-substituted isoquinolines, which are important scaffolds in pharmaceutical chemistry. These reactions can be performed using catalytic or non-catalytic methods.

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a powerful and versatile method for forming carbon-nitrogen bonds. princeton.edu This reaction is highly effective for the selective mono-amination of dihaloheteroarenes like this compound. The reaction typically employs a palladium catalyst, such as Pd(dba)₂, in combination with a specialized phosphine (B1218219) ligand. nih.govrsc.org

The choice of ligand is critical for the reaction's success and can influence reaction rates and yields, particularly when using sterically hindered amines. nih.govnih.gov For example, ligands like BINAP are effective in many cases, but more sterically demanding ligands such as DavePhos may be required for challenging substrates or to facilitate diamination reactions. researchgate.netnih.gov The reaction is carried out in the presence of a base, like sodium tert-butoxide (tBuONa), in an inert solvent such as dioxane. nih.gov Under these conditions, this compound would selectively react with an amine to yield the corresponding 1-amino-6-chloroisoquinoline derivative.

Table 1: Typical Conditions for Palladium-Catalyzed Amination of Dihalo-N-Heterocycles

| Component | Example | Role |

|---|---|---|

| Substrate | Dichloroquinoline | Electrophile |

| Nucleophile | Primary/Secondary Amine | Amine Source |

| Catalyst | Pd(dba)₂ | Active Metal Center |

| Ligand | BINAP, DavePhos | Stabilizes Catalyst, Facilitates C-N formation |

| Base | tBuONa | Activates Amine, Neutralizes H-Cl |

| Solvent | Dioxane | Inert Reaction Medium |

| Conditions | Reflux (6-15 h) | Thermal Energy |

This data is based on analogous reactions with dichloroquinolines. nih.gov

While catalytic methods are often preferred for their selectivity and milder conditions, amination can also be achieved without a transition metal catalyst. These non-catalytic SNAr reactions typically require harsh conditions to proceed at a reasonable rate. mdpi.com This involves using a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and applying high temperatures (e.g., >100 °C). mdpi.com

The strong base is necessary to deprotonate the amine, increasing its nucleophilicity, while the high thermal energy helps overcome the activation barrier for the reaction in the absence of a catalyst. While this method avoids the cost and potential toxicity of a metal catalyst, it is generally less selective. For a substrate like this compound, such conditions could potentially lead to a mixture of products or over-reaction, where both chlorine atoms are substituted, especially if an excess of the amine nucleophile is used. mdpi.comacsgcipr.org

Reactions with Oxygen and Sulfur Nucleophiles

The inherent electrophilicity of the C1 position in this compound facilitates its reaction with a range of oxygen and sulfur nucleophiles. These nucleophilic aromatic substitution (SNAr) reactions typically proceed under basic conditions, leading to the selective displacement of the C1 chlorine atom.

The reaction with alkoxides, such as sodium methoxide, in a suitable solvent like methanol, readily furnishes 1-alkoxy-6-chloroisoquinolines. Similarly, reaction with thiolates, for instance, sodium thiophenoxide, yields 1-thioaryl-6-chloroisoquinolines. The higher nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates and higher yields under comparable conditions.

| Nucleophile | Reagent | Product | Position of Substitution |

| Methoxide | Sodium Methoxide | 1-Methoxy-6-chloroisoquinoline | C1 |

| Ethoxide | Sodium Ethoxide | 1-Ethoxy-6-chloroisoquinoline | C1 |

| Thiophenoxide | Sodium Thiophenoxide | 1-(Phenylthio)-6-chloroisoquinoline | C1 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for introducing aryl, heteroaryl, and other organic moieties at either the C1 or C6 position.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and a palladium catalyst, is a widely employed method for the arylation and heteroarylation of haloarenes. In the case of this compound, the differential reactivity of the two chlorine atoms allows for site-selective transformations.

Research has demonstrated that the Suzuki-Miyaura coupling of this compound can be controlled to selectively occur at the C1 position. This selectivity is primarily attributed to the higher reactivity of the C1-Cl bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. This inherent reactivity allows for the synthesis of 1-aryl-6-chloroisoquinolines in good yields, leaving the C6-Cl bond intact for potential subsequent transformations.

The choice of palladium catalyst and, more importantly, the phosphine ligand, plays a crucial role in determining the regioselectivity and efficiency of the Suzuki-Miyaura coupling. For the selective coupling at the C1 position of this compound, catalyst systems that are effective for the activation of chloroarenes are typically employed. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu research groups, are often effective in promoting the oxidative addition of the less reactive C-Cl bond.

For instance, the use of a catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos can facilitate the selective C1 arylation. The steric bulk of these ligands is thought to favor the formation of a monoligated palladium(0) species, which is more reactive towards the C1-Cl bond.

| Catalyst | Ligand | Base | Solvent | Major Product |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 1-Aryl-6-chloroisoquinoline |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 1-Aryl-6-chloroisoquinoline |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 1-Aryl-6-chloroisoquinoline |

The site-selective Suzuki-Miyaura coupling at C1 provides a straightforward route to a diverse range of 1-aryl- and 1-heteroaryl-6-chloroisoquinolines. By varying the boronic acid or boronate ester coupling partner, a wide array of substituents can be introduced at the C1 position. These products can then serve as versatile intermediates for further functionalization at the C6 position, enabling the synthesis of disubstituted isoquinolines with distinct substitution patterns. For example, a subsequent Suzuki-Miyaura or other cross-coupling reaction at the C6 position can lead to the formation of 1,6-diarylisoquinolines.

Stille Coupling Investigations

While the Suzuki-Miyaura coupling has been more extensively studied for this compound, the Stille coupling, which involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst, represents another potential avenue for the functionalization of this scaffold.

The general principles of reactivity and selectivity observed in Suzuki-Miyaura coupling are expected to be broadly applicable to Stille coupling as well. The C1-Cl bond is anticipated to be more reactive than the C6-Cl bond towards oxidative addition to the palladium catalyst. Therefore, under carefully controlled conditions, site-selective Stille coupling at the C1 position should be achievable, allowing for the introduction of various organic groups from the organostannane reagent.

However, specific investigations into the Stille coupling of this compound are not as widely reported in the literature. Further research is needed to fully explore the scope, limitations, and optimal conditions for this transformation, including the influence of different palladium catalysts, ligands, and organostannane reagents on the regioselectivity and yield of the reaction.

Sonogashira Coupling Methodologies

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the alkynylation of heterocyclic systems. While specific studies detailing the Sonogashira coupling exclusively with this compound are not extensively documented in publicly available literature, the principles of this reaction on similar chloro-substituted nitrogen heterocycles are well-established.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, commonly CuI. An amine base, like triethylamine (B128534) or diisopropylethylamine, is used to act as both the solvent and the base required to generate the copper acetylide intermediate. The greater reactivity of the C1-chloro group in isoquinolines allows for regioselective coupling. It is anticipated that under controlled conditions, Sonogashira coupling with this compound would preferentially occur at the C1 position, leaving the C6-chloro group intact for subsequent transformations.

Table 1: Representative Conditions for Sonogashira Coupling on Chloro-N-Heterocycles (Data below is illustrative based on general knowledge of similar substrates, as specific data for this compound is not available)

| Catalyst System | Alkyne Partner | Base/Solvent | Temperature (°C) | Expected Product (Major) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | 80 | 1-(Phenylethynyl)-6-chloroisoquinoline |

Negishi Coupling Protocols

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This methodology is known for its high functional group tolerance and effectiveness in coupling sp²-sp² centers. nih.govjk-sci.comorganic-chemistry.org For this compound, the C1-Cl bond is the expected site of reaction due to its higher electrophilicity.

A typical Negishi protocol would involve the in-situ formation or use of a pre-formed organozinc reagent (e.g., Aryl-ZnCl or Alkyl-ZnBr) and a palladium catalyst, often with a phosphine ligand like PPh₃ or more advanced biarylphosphine ligands (e.g., SPhos) that promote the coupling of less reactive chlorides. nih.gov The reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C1 position. The inertness of the C6-Cl under these conditions allows for a stepwise functionalization strategy.

Table 2: Anticipated Negishi Coupling Protocols for this compound (Data below is hypothetical, based on general protocols for similar substrates)

| Palladium Catalyst | Ligand | Organozinc Reagent | Solvent | Expected Product (Major) |

|---|---|---|---|---|

| Pd₂(dba)₃ | PPh₃ | Phenylzinc chloride | THF | 1-Phenyl-6-chloroisoquinoline |

Metalation and Lithiation Studies

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. semanticscholar.org In the context of a dichloroisoquinoline, applying DoM is complex. The chlorine atoms themselves are weak directing groups. A more potent DMG would need to be installed on the ring to direct lithiation to a specific C-H bond.

For isoquinoline systems, the nitrogen atom can act as a directing group, but lithiation often occurs at the C1 position, which is already substituted in the target molecule. uwindsor.ca To achieve selective metalation at other positions, such as C5 or C7, a stronger DMG would be necessary at a position like C4 or C8. However, the presence of two electron-withdrawing chlorine atoms significantly increases the acidity of all ring protons, which can lead to a loss of regioselectivity or competing reaction pathways.

Challenges in Lithiation of Dichloroisoquinolines

The lithiation of dichloroisoquinolines is fraught with challenges. The primary issue is the high reactivity of the heterocyclic system towards strong organolithium bases.

Halogen-Lithium Exchange: The chlorine atoms, particularly the more reactive C1-Cl, are susceptible to halogen-lithium exchange upon treatment with alkyllithium reagents like n-butyllithium, even at low temperatures. This would generate a 1-lithio-6-chloroisoquinoline species rather than achieving C-H deprotonation. quimicaorganica.org

Nucleophilic Addition: Organolithium reagents can act as nucleophiles, adding to the electron-deficient C=N bond (the imine functionality) of the isoquinoline ring. This process competes with both halogen-lithium exchange and desired C-H deprotonation. semanticscholar.org Using less nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction but may not be basic enough to deprotonate the ring efficiently. semanticscholar.org

Poor Regioselectivity: The combined electron-withdrawing effects of the two chlorine atoms and the ring nitrogen acidify multiple C-H protons on the carbocyclic ring. This can lead to mixtures of lithiated intermediates if C-H deprotonation does occur, resulting in poor regioselectivity upon quenching with an electrophile.

Reductive Transformations

Catalytic Hydrogenation

Catalytic hydrogenation of N-heterocycles is a standard method for producing their saturated or partially saturated analogues. nih.gov For quinolines and isoquinolines, hydrogenation typically reduces the nitrogen-containing ring first to yield a tetrahydroisoquinoline derivative.

In the case of this compound, a key challenge is achieving selective reduction of the heterocyclic ring without causing hydrodechlorination (hydrogenolysis) of the C-Cl bonds. Catalysts like palladium on carbon (Pd/C) are highly active but are also known to readily cleave aryl-halide bonds. Therefore, milder conditions or more chemoselective catalysts are required. Rhodium or platinum-based catalysts, or specialized systems like cobalt catalysts, might offer better selectivity, preserving the chlorine substituents while reducing the 1,2,3,4-positions of the isoquinoline core. nih.gov The reaction conditions, including hydrogen pressure, temperature, and choice of catalyst, would need to be carefully optimized to favor the desired 1,6-dichloro-1,2,3,4-tetrahydroisoquinoline.

Table 3: Potential Catalytic Hydrogenation Outcomes for this compound (Data is illustrative of potential pathways)

| Catalyst | H₂ Pressure | Temperature | Potential Product(s) | Notes |

|---|---|---|---|---|

| Pd/C | High | High | Isoquinoline, 1-chloroisoquinoline (B32320), 6-chloroisoquinoline (B1281262) | High risk of complete hydrodechlorination |

| PtO₂ (Adams' catalyst) | Low | Room Temp. | 1,6-Dichloro-1,2,3,4-tetrahydroisoquinoline | May offer better selectivity for ring reduction over C-Cl cleavage |

Chemical Reduction Methods (e.g., Zinc Reduction)

A comprehensive analysis of the chemical reduction of this compound would require experimental data from scholarly sources. Ideally, this would include studies investigating the use of various reducing agents, with a particular focus on zinc reduction as specified.

For a zinc-mediated reduction, key research findings would need to detail:

Reaction Conditions: This includes the specific form of zinc used (e.g., zinc dust, zinc-copper couple), the solvent system (e.g., acetic acid, ethanol, hydrochloric acid), reaction temperature, and duration.

Reaction Products: Identification and characterization of the products are crucial. Reduction could potentially lead to selective dechlorination at the 1- or 6-position, complete dechlorination to isoquinoline, or reduction of the heterocyclic ring to a dihydroisoquinoline or tetrahydroisoquinoline derivative.

Reaction Yields: Quantitative data on the yield of each product under different conditions would be necessary to assess the efficiency and selectivity of the method.

Proposed Mechanisms: A discussion of the plausible reaction mechanism, supported by experimental evidence or computational studies, would provide a deeper understanding of the reduction process.

A representative data table for such a study might look like this:

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Zn | Acetic Acid | 25 | 12 | 6-chloroisoquinoline | Data not available |

| 2 | Zn/HCl | Ethanol | 78 | 6 | Isoquinoline | Data not available |

| 3 | Zn-Cu | Methanol | 65 | 24 | 1,2,3,4-tetrahydroisoquinoline | Data not available |

This table is hypothetical and for illustrative purposes only. The data presented is not based on actual experimental results for this compound.

Cycloaddition Reactions Involving the Isoquinoline Core

The isoquinoline nucleus can theoretically participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. The presence of two chlorine atoms on the this compound ring would significantly influence its electronic properties and, consequently, its reactivity in such transformations.

A detailed examination of cycloaddition reactions would necessitate research on:

Diels-Alder Reactions: Studies exploring whether this compound can act as a dienophile (reacting across the C3-C4 double bond) or as part of a diene system (if the benzene (B151609) ring participates). This would involve reacting it with various dienes (e.g., cyclopentadiene, butadiene) or dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate).

1,3-Dipolar Cycloadditions: Research into the reaction of this compound with 1,3-dipoles (e.g., azides, nitrile oxides, nitrones) to form five-membered heterocyclic rings fused to the isoquinoline core.

Regio- and Stereoselectivity: Detailed analysis of the orientation of the reactants in the cycloaddition (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity). The electronic and steric effects of the chlorine substituents would be of primary interest.

Reaction Conditions and Catalysis: Information on the optimal conditions (temperature, pressure, solvent) and the use of any catalysts (e.g., Lewis acids) to promote the cycloaddition.

A potential data table summarizing findings in this area could be structured as follows:

| Entry | Reaction Type | Reactant | Conditions | Product Structure | Yield (%) |

| 1 | [4+2] Cycloaddition | Cyclopentadiene | Toluene, 110°C, 24h | Data not available | Data not available |

| 2 | 1,3-Dipolar Cycloaddition | Phenyl azide | Xylene, 140°C, 12h | Data not available | Data not available |

This table is hypothetical and for illustrative purposes only. The data presented is not based on actual experimental results for this compound.

Applications of 1,6 Dichloroisoquinoline in Specialized Chemical Synthesis

Precursor in Medicinal Chemistry

The isoquinoline (B145761) core is a key structural motif in a wide array of pharmacologically active molecules. 1,6-Dichloroisoquinoline, as a derivative of isoquinoline, is utilized in the synthesis of various pharmaceutical compounds, including those with antimicrobial, anticancer, and cardiovascular activities. nordmann.globalguidechem.com

This compound is a key starting material for the synthesis of various bioactive molecules and drug intermediates. chemimpex.com The chlorine atoms at the 1 and 6 positions of the isoquinoline ring provide reactive sites for a variety of chemical transformations, such as nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. chemimpex.com

The development of anti-cancer agents is a significant area of application for this compound. nordmann.globalguidechem.comchemimpex.com While specific research detailing the synthesis of anticancer agents directly from this compound is limited, the broader class of isoquinoline derivatives has shown considerable promise in this area. For instance, certain substituted chloroisoquinolinediones and pyrido[3,4-b]phenazinediones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. chemscene.com Many of these compounds have demonstrated potent topoisomerase II inhibitory activity, a key mechanism in cancer chemotherapy. chemscene.com

Table 1: Cytotoxic Activity of Selected Pyrido[3,4-b]phenazinediones

| Compound | A549 (Lung) IC₅₀ (µM) | SNU-638 (Stomach) IC₅₀ (µM) | Col2 (Colon) IC₅₀ (µM) | HT1080 (Fibrosarcoma) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |

|---|---|---|---|---|---|

| Ellipticine | 1.82 | 2.57 | 3.16 | 5.97 | 2.43 |

| Compound A | >10 | 4.32 | 3.98 | >10 | 3.61 |

| Compound B | 2.11 | 1.98 | 2.34 | 3.89 | 1.82 |

Data sourced from a study on substituted chloroisoquinolinediones and pyrido[3,4-b]phenazinediones. chemscene.com

This compound is identified as a building block in the synthesis of antimalarial agents. guidechem.com The quinoline (B57606) and isoquinoline scaffolds are central to many antimalarial drugs. Research into new antimalarial compounds has involved the synthesis of various quinoline and isoquinoline derivatives and their evaluation against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The isoquinoline nucleus is a component of various compounds with potential antiviral and psychotherapeutic activities. For instance, studies on isoquinolone derivatives have identified compounds with inhibitory activity against influenza A and B viruses. nih.gov In the realm of psychotherapeutics, certain tetrahydroisoquinoline derivatives have been investigated for their potential sedative and anxiolytic effects.

Research into isoquinoline derivatives has also extended into the field of antifungal agents. While specific studies starting from this compound are not prevalent, the broader class of isoquinoline compounds has shown promise. For example, a new class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts has been investigated as potential antifungal agents for plant protection.

Building Block for Agrochemical Formulations

In addition to its pharmaceutical applications, this compound serves as a building block in the formulation of agrochemicals. chemimpex.com It is used in the creation of effective herbicides and pesticides, contributing to crop protection. chemimpex.com The versatile chemical nature of the this compound molecule allows for its incorporation into a variety of agrochemical structures.

Herbicides and Pesticides

This compound serves as a key intermediate in the formulation of a variety of herbicides and pesticides. chemimpex.com The presence of the chlorine substituents provides reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups that can impart specific herbicidal or pesticidal activity. The stability and reactivity of the this compound core make it a reliable platform for the synthesis of complex agrochemical molecules designed to target specific biological pathways in weeds and pests.

While specific, publicly available research detailing the direct synthesis of commercial herbicides and pesticides from this compound is limited, the general importance of chlorinated isoquinolines in this sector is well-established. The development of novel pesticides often involves the derivatization of such chlorinated heterocyclic compounds to optimize their efficacy and environmental profile.

Crop Protection Agents

Beyond direct herbicidal and pesticidal action, this compound is utilized in the broader context of developing crop protection agents. chemimpex.com These agents may include compounds that enhance a plant's natural defense mechanisms or act as synergists to improve the performance of existing active ingredients. The versatility of the this compound structure allows for its incorporation into a wide array of molecular frameworks aimed at safeguarding crops from various biotic and abiotic stresses.

Material Science Applications

The unique electronic and structural properties of the isoquinoline ring system, combined with the reactivity of the chlorine atoms, make this compound a valuable component in the field of material science.

Polymers and Coatings Development

This compound is explored for its potential in the development of new polymers and coatings with specific chemical properties. chemimpex.com The dichlorinated nature of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions. The incorporation of the rigid and aromatic isoquinoline unit into a polymer backbone can enhance thermal stability, mechanical strength, and impart specific optical or electronic properties to the resulting material. These characteristics are desirable in the formulation of high-performance coatings, films, and specialty plastics.

Creation of Novel Compounds with Enhanced Performance

The reactivity of this compound facilitates the creation of novel compounds with enhanced performance characteristics. chemimpex.com Through various chemical transformations, the chlorine atoms can be replaced with a wide range of functional groups, leading to the synthesis of molecules with tailored properties for specific material science applications. For instance, the introduction of chromophores or electronically active moieties can lead to the development of new dyes, organic light-emitting diode (OLED) materials, or components for molecular electronics. The ability to fine-tune the molecular structure based on the this compound scaffold is a key driver of innovation in the search for advanced materials.

Ligand Design and Synthesis

In the realm of coordination chemistry, the design and synthesis of ligands that can form stable complexes with metal ions are of paramount importance. These metal complexes have a wide range of applications, from catalysis to medicinal chemistry.

N,N-Chelate Ligands

While direct synthesis of N,N-chelate ligands from this compound is not extensively documented in readily available literature, the isoquinoline framework is a well-established component of such ligands. The nitrogen atom of the isoquinoline ring can act as one of the coordination sites. The chlorine atoms at the 1 and 6 positions of this compound offer potential sites for the introduction of a second nitrogen donor atom, which would complete the N,N-chelating motif.

For example, nucleophilic substitution reactions at the 1-position with nitrogen-containing nucleophiles could potentially lead to the formation of bidentate ligands. The synthesis of 1,1′-biisoquinolines, a class of bidentate nitrogen donor ligands, often involves the coupling of 1-haloisoquinolines. mdpi.com This suggests a plausible synthetic route starting from this compound to create novel N,N-chelate ligands with unique steric and electronic properties for applications in catalysis and the development of new metal-based materials.

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Although isoquinoline derivatives have been incorporated into the structure of some chiral ligands, specific research detailing the use of this compound for this purpose is not found in the available search results. The presence of two chlorine atoms on the isoquinoline ring offers potential sites for functionalization through cross-coupling reactions or nucleophilic substitutions. These reactions could, in principle, be employed to attach chiral auxiliaries or coordinating groups to the this compound scaffold, thereby generating novel chiral ligands. However, without specific examples or research studies, any discussion on this topic remains speculative.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing metal centers and promoting a wide range of catalytic transformations. The synthesis of NHC ligands typically involves the preparation of an azolium salt precursor, which is subsequently deprotonated to generate the free carbene.

The search for information regarding the use of this compound as a starting material for the synthesis of NHC precursors did not yield any specific results. While the synthesis of axially chiral NHC complexes from the related compound, 1,3-dichloroisoquinoline, has been reported, this does not provide direct evidence for the application of the 1,6-dichloro isomer in a similar context. The electronic properties and reactivity of the this compound isomer would differ, and thus, its suitability for the synthesis of stable and effective NHC ligands would require dedicated investigation. Without published research in this specific area, it is not possible to provide a detailed account of this compound's role in the development of NHC ligands.

Computational and Theoretical Studies on 1,6 Dichloroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate electron distribution, molecular orbital energies, and reactivity, offering a microscopic view of the compound's chemical nature.

Electronic Structure Analysis

An electronic structure analysis of 1,6-dichloroisoquinoline would reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

For this compound, the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the isoquinoline (B145761) ring are expected to significantly influence its electronic properties. These electronegative atoms would likely lead to a lower energy LUMO, making the molecule more susceptible to nucleophilic attack. A molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions.

| Property | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively low, indicating high ionization potential |

| LUMO Energy | Low, indicating high electron affinity |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| Dipole Moment | Non-zero, due to the asymmetrical placement of heteroatoms |

Reactivity Predictions (e.g., Site-Selectivity in Cross-Coupling)

The presence of two chlorine atoms at positions 1 and 6 offers distinct sites for chemical modification, particularly through cross-coupling reactions which are pivotal in modern synthetic chemistry. Computational methods can predict the relative reactivity of these two positions. The chlorine at the 1-position is adjacent to the nitrogen atom, which influences the electronic environment and steric hindrance differently than the chlorine at the 6-position on the benzene (B151609) ring.

Reactivity indices, derived from quantum chemical calculations, can predict which C-Cl bond is more likely to undergo oxidative addition in a palladium-catalyzed cross-coupling reaction. Factors such as the partial atomic charges on the carbon atoms and the bond dissociation energies of the C-Cl bonds would be key indicators. It is generally anticipated that the C1-Cl bond would be more reactive towards nucleophilic substitution and potentially more susceptible to certain cross-coupling conditions due to the electronic influence of the adjacent nitrogen.

Activation Energy Calculations for Key Reactions

For any proposed reaction involving this compound, such as a Suzuki or Buchwald-Hartwig cross-coupling, computational chemistry can be used to calculate the activation energy (Ea). This is the minimum energy required for the reaction to occur and is a crucial factor in determining the reaction rate. By modeling the reaction pathway and identifying the transition state, the activation energy can be determined.

Comparing the activation energies for reactions at the C1 and C6 positions would provide a quantitative basis for the site-selectivity predictions. A lower activation energy for a reaction at one position would imply that this reaction is kinetically favored and would likely be the major product observed experimentally.

Molecular Docking and Drug Design Simulations

Given that isoquinoline derivatives are prevalent in pharmacologically active compounds, it is plausible to investigate this compound's potential as a scaffold in drug design. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein.

Ligand-Protein Interactions

Molecular docking simulations would involve placing this compound into the binding site of a biologically relevant protein. The simulation would then calculate the binding affinity, which is a measure of the strength of the interaction. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site would be identified.

The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The chlorine atoms can also form halogen bonds, which are increasingly recognized as important in ligand-protein binding.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Isoquinoline Nitrogen | Serine, Threonine, Tyrosine (as donor) |

| π-π Stacking | Isoquinoline Ring System | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine atoms | Carbonyl oxygen of the protein backbone |

| Hydrophobic Interaction | Aromatic Rings | Leucine, Isoleucine, Valine |

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for this compound are not available, a hypothetical study would involve synthesizing and testing a series of derivatives. In such a study, the dichloroisoquinoline core would be kept constant while substituents at other positions are varied. Computational modeling, specifically Quantitative Structure-Activity Relationship (QSAR) studies, could then be used to correlate the observed biological activity with the physicochemical properties of the derivatives.

A QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The model would likely incorporate descriptors such as lipophilicity (LogP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) to quantify the effect of different substituents on the biological activity.

Inability to Generate Article on "this compound" Due to Lack of Specific Data

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, the specific, detailed research findings and spectroscopic data required to generate the requested article are not available in the public domain.

The user's request specified a detailed article focusing solely on "," with a specific subsection on "Spectroscopic Data Interpretation (e.g., NMR, MS, IR) in Conjunction with Computational Models." This required the inclusion of data tables and detailed research findings.

Initial and subsequent searches have confirmed the existence of this compound as a chemical entity, with basic information such as its CAS registry number (630421-73-7), molecular formula (C₉H₅Cl₂N), and molecular weight (198.05 g/mol ) being readily available. However, a deep dive into scientific databases and scholarly articles failed to uncover any published experimental or computational studies detailing its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopic data.

While general methodologies for the computational analysis of related compounds, such as quinoline (B57606) derivatives, are well-documented, these cannot be used to generate the specific, data-rich content requested for this compound. The creation of scientifically accurate data tables comparing experimental and theoretical spectroscopic values is contingent on the availability of this primary data.

Therefore, it is not possible to fulfill the user's request to generate an English article on the "" with the specified structure and content inclusions at this time.

Future Directions and Emerging Research Avenues for 1,6 Dichloroisoquinoline

Exploration of Novel Synthetic Pathways

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on established methods. However, the field of organic chemistry is continually evolving, with a strong emphasis on developing more efficient, atom-economical, and environmentally benign synthetic routes. Future research in the synthesis of 1,6-Dichloroisoquinoline is likely to focus on several key areas:

Novel Cyclization Strategies: The development of new cyclization reactions to construct the isoquinoline core is an active area of research. These could involve novel catalyst systems or the use of previously unexplored starting materials to generate the 1,6-dichloro substitution pattern in a more direct manner.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. uc.ptup.ac.zanih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods, particularly for multi-step sequences. uc.ptup.ac.zanih.gov

Development of New Catalytic Transformations

The two chlorine atoms in this compound are prime handles for a variety of catalytic cross-coupling reactions, allowing for the introduction of diverse functional groups at the 1- and 6-positions. chemimpex.com This capacity for derivatization is central to its utility in discovery chemistry.

Future research is expected to expand the scope of catalytic transformations involving this compound, including:

Palladium-Catalyzed Cross-Coupling: While reactions like Suzuki-Miyaura and Heck couplings are established, there is ongoing research into developing more active and versatile palladium catalysts that can operate under milder conditions with lower catalyst loadings. nih.govnih.govresearchgate.net This includes the use of novel phosphine (B1218219) ligands and pre-catalysts.

Nickel and Copper Catalysis: Nickel and copper catalysts are emerging as more abundant and cost-effective alternatives to palladium for certain cross-coupling reactions. The development of new nickel- and copper-catalyzed methods for the functionalization of this compound is a promising research avenue.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling new types of bond formations under mild conditions. Exploring the use of photoredox catalysis to functionalize the this compound scaffold could unlock novel chemical space.

Below is a table summarizing potential catalytic cross-coupling reactions for the functionalization of this compound.

| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Aryl/heteroaryl-substituted isoquinolines | Palladium |

| Heck | Alkenes | Alkenyl-substituted isoquinolines | Palladium |

| Sonogashira | Terminal alkynes | Alkynyl-substituted isoquinolines | Palladium/Copper |

| Buchwald-Hartwig | Amines, amides | Amino/amido-substituted isoquinolines | Palladium |

| Negishi | Organozinc reagents | Alkyl/aryl-substituted isoquinolines | Palladium/Nickel |

Advanced Applications in Medicinal and Agrochemical Discovery

This compound is a well-established intermediate in the development of anti-cancer agents and crop protection chemicals. chemimpex.comnordmann.global The isoquinoline scaffold itself is present in numerous biologically active natural products and synthetic compounds. fiveable.mewikipedia.orgchemicalbook.com Future research will likely focus on leveraging this privileged scaffold to develop next-generation therapeutic and agrochemical agents.

In Medicinal Chemistry:

Kinase Inhibitors: The quinoline (B57606) and isoquinoline cores are common features in many kinase inhibitors used in oncology. nih.govnih.gov this compound provides a platform for the synthesis of libraries of novel derivatives to be screened against a wide range of protein kinases implicated in cancer and other diseases.

Antimicrobial Agents: There is a pressing need for new antimicrobial agents to combat drug-resistant pathogens. The functionalization of the this compound core could lead to the discovery of compounds with novel mechanisms of antibacterial or antifungal activity. nordmann.global

Cardiovascular and Neurological Agents: Isoquinoline derivatives have been investigated for their potential in treating cardiovascular and neurological disorders. nordmann.globalwikipedia.org The ability to readily modify the this compound structure allows for the fine-tuning of pharmacological properties to target specific receptors or enzymes in these therapeutic areas.

In Agrochemical Discovery:

Herbicides and Pesticides: As a building block for herbicides and pesticides, this compound can be used to generate novel compounds with improved efficacy, selectivity, and environmental profiles. chemimpex.com Research may focus on developing derivatives that target specific biological pathways in weeds or pests that are not addressed by existing products. nih.gov

Investigation of Photophysical Properties and Optoelectronic Applications

The photophysical properties of isoquinoline and its derivatives are an emerging area of interest. researchgate.netacs.orgrsc.org While specific data for this compound is limited, research on related compounds suggests potential for future applications in materials science.

Fluorescence and Phosphorescence: Studies have shown that the fluorescence of isoquinoline derivatives can be tuned by substitution and protonation. researchgate.netrsc.org The presence of heavy halogen atoms like chlorine in this compound could potentially enhance intersystem crossing and lead to phosphorescent properties, which are of interest for applications in organic light-emitting diodes (OLEDs) and bio-imaging. Research into the photoluminescence of this compound and its derivatives is a largely unexplored but potentially fruitful area. researchgate.net

Organic Electronics: π-conjugated systems based on heterocyclic scaffolds are fundamental to the field of organic electronics. fiveable.meresearchgate.net The isoquinoline ring system can be incorporated into larger conjugated structures for use as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.net The dichlorinated nature of this compound allows for its polymerization or incorporation into larger molecules through cross-coupling reactions, opening avenues for the development of novel optoelectronic materials.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing importance of sustainable chemistry, future research on this compound will undoubtedly focus on developing greener synthetic processes. rsc.orgnih.gov This involves the application of the principles of green chemistry to minimize the environmental impact of its production.

Key areas of focus include: